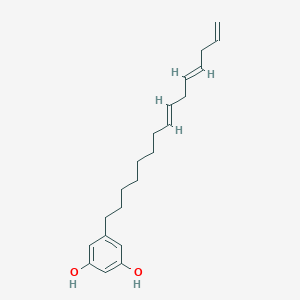![molecular formula C21H23N3O2S B227365 N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)
N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide is not fully understood. However, it is believed to act on various cellular signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been found to have a range of biochemical and physiological effects. For example, studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide in lab experiments is that it has been found to have low toxicity. This makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including inflammatory bowel disease and oxidative stress-related diseases. Further studies are needed to fully understand its mechanism of action and potential applications. Additionally, research could focus on developing more efficient synthesis methods for this compound.
合成法
The synthesis of N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide involves a multi-step process that begins with the reaction of 3-methylphenol and ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with thioacetic acid to form 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}acetic acid. The final step involves the reaction of this intermediate with cyclopropylamine and 1H-benzimidazole-1-acetic acid to form the target compound.
科学的研究の応用
N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. For example, studies have shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease.
特性
製品名 |
N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide |
|---|---|
分子式 |
C21H23N3O2S |
分子量 |
381.5 g/mol |
IUPAC名 |
N-cyclopropyl-2-[2-[2-(3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C21H23N3O2S/c1-15-5-4-6-17(13-15)26-11-12-27-21-23-18-7-2-3-8-19(18)24(21)14-20(25)22-16-9-10-16/h2-8,13,16H,9-12,14H2,1H3,(H,22,25) |
InChIキー |
IYBYKBWNNMBRDM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
正規SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)NC4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)


![{[4-(4-Methylphenyl)-1-phthalazinyl]sulfanyl}(phenyl)acetic acid](/img/structure/B227360.png)
![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-methylphthalazine](/img/structure/B227361.png)
![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)


![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)
